molecular formula C21H17Cl2N5O2S B2844283 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894038-47-2

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2844283
CAS No.: 894038-47-2
M. Wt: 474.36
InChI Key: DTJGTBHPXMXBPU-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) proteolytic activity. MALT1 is a key signaling protein that functions as a paracaspase in the CARD-BCL10-MALT1 (CBM) complex, which is a critical node in antigen receptor signaling for lymphocytes, particularly in the NF-κB pathway. By selectively inhibiting MALT1's proteolytic function , this compound effectively blocks the cleavage of downstream substrates such as RelB, A20, and CYLD, thereby suppressing NF-κB-driven gene transcription and lymphocyte activation. This mechanism makes it a valuable pharmacological tool for researching B-cell and T-cell mediated pathologies. Its primary research applications include the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive B-cell receptor signaling is a known driver of oncogenesis, as well as the study of autoimmune diseases and transplant rejection in preclinical models. The compound enables researchers to dissect the specific contributions of MALT1 proteolysis to immune cell proliferation, survival, and inflammatory responses , providing crucial insights for targeted therapeutic development in oncology and immunology.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2S/c1-12-16(23)3-2-4-17(12)25-20(30)19(29)24-10-9-15-11-31-21-26-18(27-28(15)21)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJGTBHPXMXBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical structure, synthesis, and various biological activities based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C21H17Cl2N5O2S
  • Molecular Weight : 474.4 g/mol
  • CAS Number : 894038-47-2

The structural representation can be summarized as follows:

N1 3 chloro 2 methylphenyl N2 2 2 4 chlorophenyl thiazolo 3 2 b 1 2 4 triazol 6 yl ethyl oxalamide\text{N1 3 chloro 2 methylphenyl N2 2 2 4 chlorophenyl thiazolo 3 2 b 1 2 4 triazol 6 yl ethyl oxalamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 3-chloro-2-methylaniline and various intermediates. The general synthetic route includes:

  • Formation of an Intermediate : Reaction of 3-chloro-2-methylaniline with oxalyl chloride.
  • Final Oxalamide Formation : Reaction of the intermediate with 4-chlorophenyl thiazolo[3,2-b][1,2,4]triazole derivatives.

Biological Activity Overview

Research indicates that compounds containing thiazole and triazole moieties exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Several studies have shown that derivatives of thiazoles and triazoles possess significant antibacterial and antifungal properties. For instance, compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-ethyl)oxalamide have demonstrated potent activity against various microbial strains .
  • Antitumor Activity : Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to inhibit tumor cell growth in vitro. A study showed that these compounds induced cytotoxic effects in several cancer cell lines by disrupting cellular metabolism and inducing apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
AntitumorInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in inflammation markers in vivo
Enzyme InhibitionInhibition of COX enzymes with varying IC50 values

Detailed Research Findings

  • Antimicrobial Studies : In vitro tests revealed that compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazole exhibited potent activity against pathogens like Staphylococcus aureus and Escherichia coli.
    "The presence of thiazole and triazole groups significantly enhances the antimicrobial efficacy of these compounds" .
  • Antitumor Mechanisms : The mechanisms underlying the antitumor activity were explored through cell viability assays and apoptosis detection assays. The results indicated that the compound activates caspase pathways leading to programmed cell death in tumor cells.
    "Compounds with thiazolo-triazole frameworks showed promising results in inhibiting tumor growth through apoptosis induction" .
  • Enzyme Inhibition : The inhibitory effects on COX enzymes were quantified using IC50 values. Compounds demonstrated varied levels of inhibition which could be correlated with their structural characteristics.
    "The best activity was exhibited by compound 3 with an IC50 of 1.28 μM against COX enzymes" .

Scientific Research Applications

Biological Activities

The compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The presence of halogen atoms (like chlorine) may enhance the compound's potency against cancer cells through increased lipophilicity and interaction with biological targets .
  • Antimicrobial Properties : The thiazole and triazole rings are often associated with antimicrobial activity. Preliminary studies suggest that this compound might exhibit efficacy against various bacterial strains, making it a candidate for further investigation as an antibiotic agent .
  • Anti-inflammatory Effects : Compounds containing oxalamide groups have been linked to anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of similar oxalamide derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In vitro tests revealed that compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibited activity against Gram-positive bacteria such as Staphylococcus aureus. Further studies are required to elucidate the exact mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and synthetic pathways. Below is a detailed comparison:

Core Heterocycle and Substituent Analysis
Compound Name Core Structure Key Substituents Reference
N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl, 3-chloro-2-methylphenyl, oxalamide linker
AP-PROTAC-1 Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine 4-Chlorophenyl, dioxopiperidinyl, pyrazol-diazenyl
Compound 9(XXVI) Thiazolidin-4-one 4-Cyanophenyl, chloro-benzimidazolyl, ethoxy-propargyloxyphenyl
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)... Azetidinone-oxalamide Bis-chlorophenyl, hydroxymethoxyphenyl, azetidinone rings

Key Observations :

  • Thiazolo-triazole vs.
  • Chlorophenyl Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity and membrane permeability, similar to AP-PROTAC-1’s chlorophenyl motifs . However, Compound 9(XXVI) uses a 4-cyanophenyl group for electronic modulation .
  • Linker Diversity : The oxalamide linker in the target compound contrasts with AP-PROTAC-1’s acetamide-diazenyl chain, which is designed for proteasome recruitment .
Physicochemical and Spectral Properties
  • Target Compound : IR and NMR data are unavailable in the evidence, but its analogs (e.g., AP-PROTAC-1) show characteristic N-H stretches (~3265 cm⁻¹) and aromatic proton shifts (δ 7.2–8.5 ppm) .
  • Compound 9(XXVI) : Exhibits a melting point of 220–222°C and IR bands for N-H (3265 cm⁻¹) and C≡N (2220 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions:

  • Temperature : 70–80°C for condensation steps; reflux for cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalysts : Triethylamine or Lewis acids improve cyclization efficiency .
  • Purification : Chromatography or recrystallization ensures >95% purity .
    • Data Table : Comparative Synthesis Conditions
StepReaction TypeTemp. (°C)SolventCatalystYield (%)Reference
1Amide Condensation70–80DMFNone65–75
2CyclizationRefluxAcetonitrileTriethylamine70–85

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer :

  • NMR (1H/13C) : Resolves aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 168–170 ppm) . 2D NMR (COSY, HSQC) clarifies complex regions .
  • IR Spectroscopy : Confirms C=O (1650–1680 cm⁻¹) and C=N (1550–1600 cm⁻¹) bonds .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 457.91) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Target Engagement : Fluorescence polarization assays to assess enzyme inhibition (e.g., kinases) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action given structural complexity?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with bacterial membranes (e.g., lipid II binding) or kinases .
  • Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., mmp-9) to confirm pathway involvement .
  • Metabolomics : LC-MS profiling to identify disrupted metabolites (e.g., ATP depletion in bacterial cells) .

Q. What strategies address contradictions in reported bioactivity (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified) and purity controls .
  • SAR Studies : Synthesize analogs (e.g., 4-Cl → 4-F substitution) to isolate substituent effects .
    • Data Table : Substituent-Activity Relationships
ModificationBioactivity ShiftProposed MechanismReference
4-Cl → 4-F (thiazolo ring)↑ Anticancer, ↓ AntimicrobialEnhanced lipophilicity
Oxalamide N-methyl → methoxyAnti-inflammatory activityImproved H-bond donor capacity

Q. How can thermal stability and decomposition pathways be analyzed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~250°C) .
  • DSC : Identify phase transitions (e.g., melting point ~180–190°C) .
  • LC-MS Post-Thermal Stress : Detect degradation products (e.g., cleaved oxalamide fragments) .

Q. What challenges arise in pharmacokinetic studies, and how can they be mitigated?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., PEG-400) for in vivo dosing .
  • Metabolic Stability : Incubate with liver microsomes; identify metabolites via HRMS .
  • BBB Penetration : LogP optimization (target ~2–3) via substituent engineering .

Data Contradiction Analysis

Q. How should researchers interpret variability in enzyme inhibition data across studies?

  • Methodological Answer :

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which affect binding .
  • Enzyme Isoforms : Test against multiple isoforms (e.g., COX-1 vs. COX-2) .
  • Statistical Validation : Use ANOVA to assess significance of IC50 differences (p < 0.05) .

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